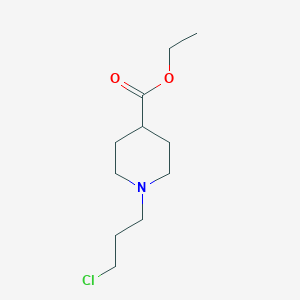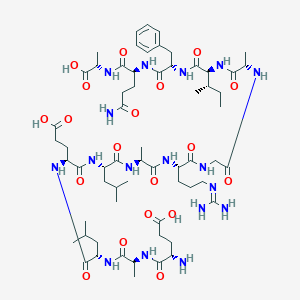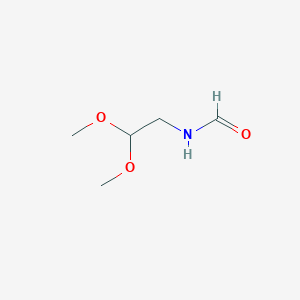
Acetamide, N-(2-ethenylphenyl)-2,2,2-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EF-TFM is a white crystalline powder that is soluble in organic solvents. It is a derivative of trifluoromethylphenylpiperazine, which is a potent serotonin receptor agonist. EF-TFM has been used as a tool compound in neuroscience research, especially in the study of serotonin receptors.
Mécanisme D'action
EF-TFM acts as a selective agonist for the 5-HT2C serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Activation of this receptor by EF-TFM leads to the modulation of neurotransmitter release and the downstream signaling pathways that are involved in these processes.
Effets Biochimiques Et Physiologiques
EF-TFM has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of cellular signaling pathways. These effects are mediated by the activation of the 5-HT2C serotonin receptor.
Avantages Et Limitations Des Expériences En Laboratoire
EF-TFM has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT2C serotonin receptor, its ability to cross the blood-brain barrier, and its stability in various solvents. However, EF-TFM also has some limitations, such as its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research involving EF-TFM, including the investigation of its effects on other serotonin receptors and its potential as a therapeutic agent for the treatment of psychiatric disorders. Additionally, further studies are needed to explore the potential side effects and toxicity of EF-TFM, as well as its pharmacokinetics and pharmacodynamics in vivo.
In conclusion, EF-TFM is a valuable tool compound for scientific research, particularly in the study of serotonin receptors and their role in psychiatric disorders. Its unique properties and selectivity make it a useful tool for investigating the mechanisms of neurotransmitter release and signaling pathways, and its potential as a therapeutic agent warrants further investigation.
Méthodes De Synthèse
EF-TFM can be synthesized using a multistep process that involves the reaction of 2,2,2-trifluoroethylamine with 2-bromostyrene, followed by the reaction of the resulting intermediate with acetamide. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
EF-TFM has been used in various scientific research studies, including the investigation of serotonin receptor function and regulation, the study of the role of serotonin in psychiatric disorders, and the development of new drugs for the treatment of depression and anxiety.
Propriétés
Numéro CAS |
143879-49-6 |
|---|---|
Nom du produit |
Acetamide, N-(2-ethenylphenyl)-2,2,2-trifluoro- |
Formule moléculaire |
C10H8F3NO |
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
N-(2-ethenylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H8F3NO/c1-2-7-5-3-4-6-8(7)14-9(15)10(11,12)13/h2-6H,1H2,(H,14,15) |
Clé InChI |
BHSJBTZNWUGPPW-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1NC(=O)C(F)(F)F |
SMILES canonique |
C=CC1=CC=CC=C1NC(=O)C(F)(F)F |
Synonymes |
AcetaMide, N-(2-ethenylphenyl)-2,2,2-trifluoro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)


![Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate](/img/structure/B176238.png)



![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)


